![molecular formula C9H6BF3O3 B1401267 (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid CAS No. 1396752-77-4](/img/structure/B1401267.png)
(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid
Overview
Description
“(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid” is a chemical compound with the molecular formula C9H6BF3O3 . It has a molecular weight of 229.95 g/mol . This compound is a boronic acid derivative, which are known for their wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring with a trifluoromethyl group at the 5-position and a boronic acid group at the 2-position . The planarity of the oxygen-boron-oxygen motif in the boronic acid group plays an important role in minimizing steric interactions .Chemical Reactions Analysis
Boronic acids, including this compound, are known to undergo a variety of chemical reactions. For instance, they can form spiroboronates with diols, which may result in antimicrobial activity . They can also undergo protodeboronation, a reaction that involves the removal of a boron group from a molecule .Physical And Chemical Properties Analysis
This compound has a relatively high acidity, which is thought to enhance its binding to diols . It also has a topological polar surface area of 53.6 Ų . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 .Scientific Research Applications
Anticancer Activity
Substituted benzofurans have shown significant anticancer activities. They can inhibit cell growth in various cancer cells such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Synthesis of Complex Molecules
This compound can be used for the facile preparation of highly-functionalized, nitrogen-bearing diarylmethanes, which are important intermediates in organic synthesis .
Antibacterial Agents
Benzofuran derivatives have been explored for their antibacterial activity. For instance, nitrofurantoin analogues containing furan scaffolds have been designed and synthesized for this purpose .
Pharmaceutical Applications
Benzofuran compounds have extensive pharmaceutical applications and are found in drugs like amiodarone and xanthotoxin .
Synthesis of Fluorinated Compounds
The compound’s trifluoromethyl group is significant in synthesizing fluorinated furans and benzofurans, which have various applications in medicinal chemistry .
properties
IUPAC Name |
[5-(trifluoromethyl)-1-benzofuran-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3O3/c11-9(12,13)6-1-2-7-5(3-6)4-8(16-7)10(14)15/h1-4,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNJDJWOEYUSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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